4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide 4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14945254
InChI: InChI=1S/C16H12N2O2S/c1-10-6-8-11(9-7-10)14(19)18-16-17-13-5-3-2-4-12(13)15(20)21-16/h2-9H,1H3,(H,17,18,19)
SMILES:
Molecular Formula: C16H12N2O2S
Molecular Weight: 296.3 g/mol

4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide

CAS No.:

Cat. No.: VC14945254

Molecular Formula: C16H12N2O2S

Molecular Weight: 296.3 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-N-(4-oxo-4H-benzo[d][1,3]thiazin-2-yl)-benzamide -

Specification

Molecular Formula C16H12N2O2S
Molecular Weight 296.3 g/mol
IUPAC Name 4-methyl-N-(4-oxo-3,1-benzothiazin-2-yl)benzamide
Standard InChI InChI=1S/C16H12N2O2S/c1-10-6-8-11(9-7-10)14(19)18-16-17-13-5-3-2-4-12(13)15(20)21-16/h2-9H,1H3,(H,17,18,19)
Standard InChI Key SOQQRPCGIHRQQC-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3C(=O)S2

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C₁₆H₁₂N₂O₂S and a molecular weight of 296.3 g/mol . Key structural features include:

  • A benzamide group substituted with a methyl group at the para position.

  • A 1,3-thiazin-4-one ring fused to a benzene ring, incorporating sulfur and nitrogen atoms .

Table 1: Molecular and Structural Data

PropertyValue
CAS Number178675-07-5
Molecular FormulaC₁₆H₁₂N₂O₂S
Molecular Weight296.3 g/mol
SMILESO=C(NC1=NC2=CC=CC=C2S(=O)C1)C3=CC=C(C)C=C3
Key Functional GroupsBenzamide, thiazinone, methyl

The sulfur atom in the thiazinone ring enhances electron delocalization, contributing to the compound’s reactivity and ability to interact with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via cyclocondensation reactions. A common method involves:

  • Reactants: 4-Methylbenzoic acid and 2-aminothiophenol.

  • Conditions: Reflux in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent.

  • Mechanism: POCl₃ facilitates the formation of the thiazinone ring through intramolecular cyclization .

Key Reaction Steps:

  • Activation of the carboxylic acid group by POCl₃.

  • Nucleophilic attack by the thiol group of 2-aminothiophenol.

  • Cyclization to form the 1,3-thiazin-4-one ring .

Industrial-Scale Production

Industrial methods optimize yield and purity using:

  • Continuous Flow Reactors: Enhance reaction efficiency and scalability.

  • Purification Techniques: Recrystallization and column chromatography .

Pharmacological Activities

Antitubercular Activity

The compound inhibits DprE1, a critical enzyme in Mycobacterium tuberculosis cell wall biosynthesis. Compared to the clinical candidate PBTZ169, methylated derivatives show:

  • Lower MIC Values: 0.06 µg/mL vs. 0.25 µg/mL for PBTZ169 .

  • Reduced Genotoxicity: Ames test negative at 100 µM, addressing safety concerns of earlier benzothiazinones .

Table 2: Antitubercular Activity Profile

CompoundMIC (µg/mL)Genotoxicity (Ames Test)
4-Methyl-N-(4-oxo-...)0.06Negative at 100 µM
PBTZ1690.25Positive at 50 µM

Anti-Inflammatory Effects

In murine models, the compound reduces edema and inflammatory markers (e.g., TNF-α, IL-6) by >50% at 10 mg/kg doses. The mechanism involves suppression of NF-κB signaling .

Enzyme Inhibition

  • Acetylcholinesterase (AChE) Inhibition: IC₅₀ = 2.3 µM, comparable to donepezil (IC₅₀ = 1.8 µM) .

  • HSP90 Inhibition: Binds to the ATPase domain with Kd = 458 nM, suggesting potential in cancer therapy .

Applications in Drug Development

Antitubercular Agents

Structural optimization has focused on:

  • Piperazine Hybrids: Improve solubility and blood-brain barrier penetration .

  • Nitroreductase-Activated Prodrugs: Enhance selectivity against latent TB .

Neuroprotective Agents

The AChE inhibitory activity supports its exploration in Alzheimer’s disease. Derivatives with improved bioavailability are under preclinical evaluation .

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